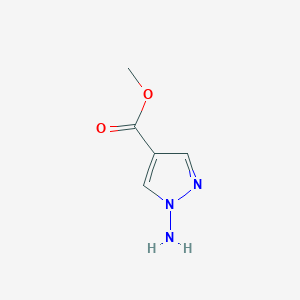
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is a brominated xanthene derivative. This compound is known for its vibrant color and is often used as a dye or pigment in various applications. Its molecular formula is C13H4Br4O3, and it has a molecular weight of 548.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one typically involves the bromination of fluorescein. The process begins by dissolving fluorescein in ethanol and gradually adding bromine while maintaining the reaction temperature below 40°C. Initially, dibromo fluorescein forms, which is soluble in ethanol. As more bromine is added, the solution turns red, and tetrabromo fluorescein precipitates as brick-red crystals .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of catalysts to facilitate the substitution.
Oxidation and Reduction: Strong oxidizing or reducing agents are required, and the reactions are usually carried out under controlled conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in analytical techniques.
Biology: Employed as a fluorescent dye for staining and imaging biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized as a pigment in the production of inks, paints, and plastics
Mechanism of Action
The mechanism of action of 2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescence properties make it useful for tracking and imaging these interactions. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4,5,7-Tetrabromo-3,6-dihydroxyxanthene: Similar in structure but with different functional groups.
2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl benzoic acid: Another brominated xanthene derivative with additional functional groups.
Uniqueness
2,4,5,7-Tetrabromo-6-hydroxy-3H-xanthen-3-one is unique due to its specific bromination pattern and its vibrant color, which makes it particularly useful as a dye and pigment. Its fluorescence properties also make it valuable in scientific research applications, especially in imaging and diagnostic techniques .
Properties
IUPAC Name |
2,4,5,7-tetrabromo-6-hydroxyxanthen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br4O3/c14-6-2-4-1-5-3-7(15)11(19)9(17)13(5)20-12(4)8(16)10(6)18/h1-3,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGVUJALGYXRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)C(=C2OC3=C(C(=C(C=C31)Br)O)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


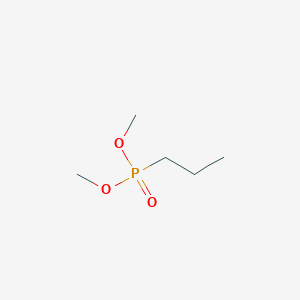


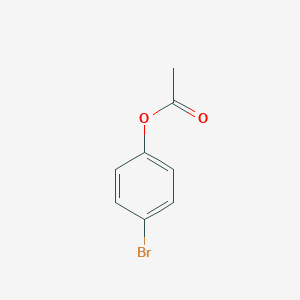
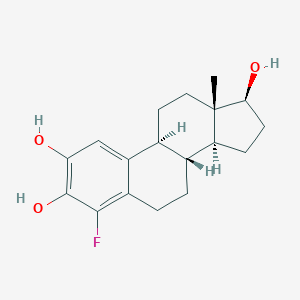


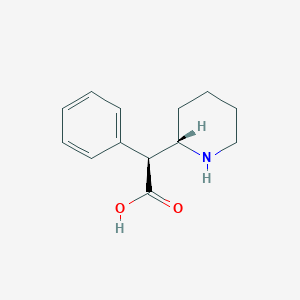
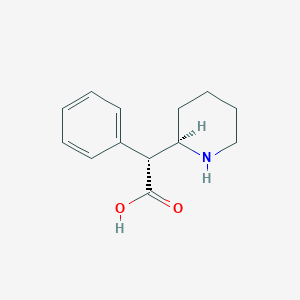
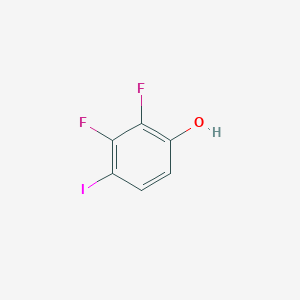
![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)
